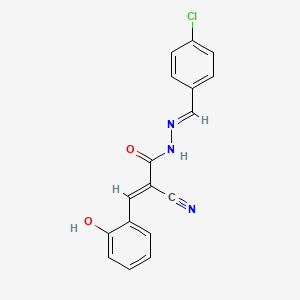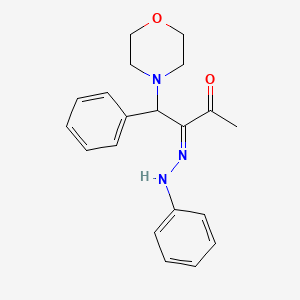
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a quinoline moiety attached to a benzenesulfonamide structure, which is further substituted with chloro and methoxy groups. The unique structural features of this compound make it an interesting subject for various scientific studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 4-chloro-2,5-dimethoxyaniline, which is then subjected to sulfonation to introduce the benzenesulfonamide group. The final step involves the coupling of the sulfonamide with 8-quinoline under specific reaction conditions, such as the use of a suitable catalyst and solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The choice of reagents and conditions is critical to ensure the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing groups, while substitution reactions can introduce various functional groups into the benzenesulfonamide structure.
Aplicaciones Científicas De Investigación
4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their function. The sulfonamide group can interfere with bacterial cell wall synthesis, making it a potential antimicrobial agent. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
4-chloro-2,5-dimethoxyaniline: A precursor in the synthesis of the target compound.
8-quinoline: Another precursor that contributes to the quinoline moiety.
Other sulfonamides: Compounds with similar sulfonamide groups but different substituents.
Uniqueness
The uniqueness of 4-chloro-2,5-dimethoxy-N-(8-quinolinyl)benzenesulfonamide lies in its combined structural features, which confer distinct chemical and biological properties. The presence of both quinoline and sulfonamide groups makes it versatile for various applications, distinguishing it from other similar compounds .
Propiedades
Fórmula molecular |
C17H15ClN2O4S |
|---|---|
Peso molecular |
378.8 g/mol |
Nombre IUPAC |
4-chloro-2,5-dimethoxy-N-quinolin-8-ylbenzenesulfonamide |
InChI |
InChI=1S/C17H15ClN2O4S/c1-23-14-10-16(15(24-2)9-12(14)18)25(21,22)20-13-7-3-5-11-6-4-8-19-17(11)13/h3-10,20H,1-2H3 |
Clave InChI |
NVULRNVWWFMWPE-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)NC2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[6-(1-adamantyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl}-N-benzyl-N-methylamine](/img/structure/B15283416.png)
![3-(1,3-benzodioxol-5-yl)-4-oxo-N-(3-pyridinylmethyl)-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxamide](/img/structure/B15283422.png)
![3-(1-Adamantyl)-6-(6-methyl-3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283426.png)

![3-(1-Benzofuran-2-yl)-6-(5-nitro-2-furyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15283437.png)
![Ethyl 3-(3-isobutyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl ether](/img/structure/B15283440.png)
![2-[(Dimethylamino)methyl]-3-(dimethylcarbamoyl)-1-methylpyridinium](/img/structure/B15283442.png)

![5-phenyl-3-(2-thienylmethylene)-1H-pyrano[3,4-b]quinolin-4(3H)-one](/img/structure/B15283471.png)
![4-chloro-3-{[(3-fluorophenyl)sulfonyl]amino}-N-(2-methylphenyl)benzamide](/img/structure/B15283481.png)
![N-(5,6-dimethoxy-2,3-dihydro-1H-inden-1-yl)-2-[(1,6-dimethyl-4-oxo-1,4-dihydro-3-pyridinyl)oxy]acetamide](/img/structure/B15283490.png)
![1-[(4-Bromo-2,5-dimethoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B15283495.png)
![5-benzyl-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl hydrosulfide](/img/structure/B15283502.png)
